An In-depth Technical Guide to 4-diazodiphenylamino Sulfate for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-diazodiphenylamino Sulfate for Researchers and Drug Development Professionals
Introduction: 4-diazodiphenylamino sulfate, also known by its trade name Variamine Blue RT Salt, is an organic compound with the chemical formula C₁₂H₁₁N₃O₄S.[1][2][3] While historically significant in the dye and printing industries for its vibrant blue color, recent interest has emerged in its potential applications within the fields of biomedical research and drug development.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for scientists and professionals in drug development.
Core Chemical Properties
4-diazodiphenylamino sulfate is a light yellow to brown crystalline powder.[3] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃·H₂SO₄ | [3] |
| Molecular Weight | 293.30 g/mol | [2] |
| Appearance | Light yellow to brown powder/crystal | [3] |
| Purity | >97.0% (TLC/HPLC) | [3] |
| Solubility | Soluble in 1 M HCl (10 mg/mL) | [2] |
| Storage Temperature | Room temperature | [2] |
| λmax | 377 nm | [2] |
Synthesis and Purification
Synthesis Protocol
A known method for the synthesis of 4-diazodiphenylamino sulfate involves the diazotization of N-phenyl-p-phenylenediamine (also referred to as an "RT base"). The general steps are as follows:
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Dissolution: N-phenyl-p-phenylenediamine is dissolved in concentrated sulfuric acid.
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Diazotization: The solution is cooled, and a solution of sodium nitrite is added dropwise while maintaining a low temperature to facilitate the formation of the diazonium salt.
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Precipitation: The resulting 4-diazodiphenylamino sulfate precipitates from the reaction mixture.
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Isolation: The product is isolated by filtration.
This method is reported to have a yield of 80% or above and avoids the use of ethanol as a solvent.[1]
Purification Protocol
A common method for the purification of 4-diazodiphenylamino sulfate is recrystallization:
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Dissolution: Dissolve 10 grams of the crude product in 100 mL of hot water.
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Decolorization: Add 0.4 grams of sodium dithionite and 1.5 grams of activated carbon to the hot solution and filter it while hot.
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Crystallization: To the filtrate, add a saturated solution of sodium chloride and cool the mixture.
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Isolation and Drying: The resulting needle-like crystals are filtered, washed with cold water, and dried at room temperature. The purified product should be stored in a dark, light-sensitive container.[6]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-diazodiphenylamino sulfate.
1H NMR Spectroscopy
UV-Vis Spectroscopy
The maximum absorbance (λmax) of 4-diazodiphenylamino sulfate is reported to be 377 nm.[2] The UV-Vis spectrum is influenced by the solvent polarity, with shifts in the absorption maximum observed in different solvents.[10]
Infrared (IR) Spectroscopy
The IR spectrum of 4-diazodiphenylamino sulfate would be expected to show characteristic peaks for its functional groups. The sulfate group (SO₄²⁻) typically exhibits strong absorption bands. The antisymmetric stretching vibration is observed around 1106 cm⁻¹, and the bending mode is found near 617 cm⁻¹.[11] Additionally, peaks corresponding to the aromatic C-H stretching and bending, as well as the N-H stretching of the secondary amine, would be present.
Reactivity and Stability
The reactivity of 4-diazodiphenylamino sulfate is primarily dictated by the diazonium group, which is a versatile functional group in organic synthesis.
Reactivity with Nucleophiles
The diazonium group is an excellent leaving group (as N₂ gas), making the compound susceptible to nucleophilic substitution reactions. It can react with a variety of nucleophiles, including halides, cyanide, and hydroxyl groups. Of particular interest to drug development is its reactivity with amino acid residues in proteins. Diazonium salts can react with the electron-rich side chains of tyrosine and the amine groups of lysine, making them useful for bioconjugation.
Stability
The stability of 4-diazodiphenylamino sulfate is a critical consideration for its storage and use. Diazonium salts are generally thermally unstable and can be explosive in their pure, dry form. The sulfate salt form enhances its stability compared to the chloride salt. Aqueous solutions of diazonium salts are prone to decomposition, especially at elevated temperatures, which can lead to the formation of phenols. The stability is also pH-dependent, with decomposition rates increasing at higher pH.[12]
Applications in Drug Development and Research
While traditionally used as a dye, the chemical properties of 4-diazodiphenylamino sulfate and related diazonium salts present opportunities in the biomedical field.
Bioconjugation
The ability of diazonium salts to react with proteins under mild conditions makes them attractive reagents for bioconjugation. This can be leveraged for:
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Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
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Enzyme Modification: Modifying enzymes to enhance their stability or activity.
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Protein Labeling: Introducing fluorescent or other reporter groups to proteins for imaging and tracking studies.
Enzyme Assays and Biosensors
Variamine Blue RT Salt has been utilized in colorimetric assays for the detection of various substances.[4] For instance, it has been employed in a spectrophotometric method for the detection of uric acid in the presence of the enzyme uricase.[5] This principle can be extended to the development of other enzyme-based biosensors.
Cellular Imaging
The fluorescent properties of some diazonium compounds and their ability to be conjugated to targeting molecules open up possibilities for their use as probes in cellular imaging.[13] By attaching 4-diazodiphenylamino sulfate to a molecule that localizes to a specific organelle, it may be possible to visualize cellular structures and processes.
Conclusion
4-diazodiphenylamino sulfate is a compound with a well-established history in the dye industry that possesses chemical properties making it a candidate for further exploration in drug development and biomedical research. Its ability to undergo bioconjugation reactions under mild conditions is particularly noteworthy. Further research is warranted to fully elucidate its potential in areas such as targeted drug delivery, diagnostics, and cellular imaging. Researchers should, however, exercise caution due to the inherent instability of diazonium salts.
References
- 1. 4477-28-5|4-Diazodiphenylamine sulfate|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 2. Variamine Blue RT Salt | 4477-28-5 [sigmaaldrich.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 4-Diazodiphenylamine sulfate | 4477-28-5 [amp.chemicalbook.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. fhi.mpg.de [fhi.mpg.de]
- 12. researchgate.net [researchgate.net]
- 13. A Photoactivatable BODIPY Probe for Localization-Based Super-Resolution Cellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
